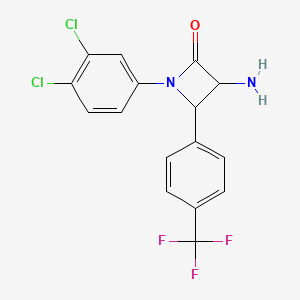
3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have gained significant interest due to their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of 3,4-dichloroaniline and 4-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base, which is then subjected to cyclization using a suitable reagent like sodium hydride or a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form corresponding alcohols.
Substitution: Halogen atoms on the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-phenyl-4-(4-chlorophenyl)azetidin-2-one
- 3-Amino-1-(3,4-dichlorophenyl)-4-phenylazetidin-2-one
Uniqueness
The presence of trifluoromethyl and dichlorophenyl groups in 3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one might confer unique properties such as increased lipophilicity, enhanced biological activity, and improved stability compared to similar compounds.
Actividad Biológica
Introduction
3-Amino-1-(3,4-dichlorophenyl)-4-(4-(trifluoromethyl)phenyl)azetidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and cytotoxicity. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H14Cl2F3N
- Molecular Weight: 367.19 g/mol
- CAS Number: Not specified in the search results.
In Vitro Studies
Recent studies have highlighted the antimicrobial efficacy of compounds similar to this compound against various bacterial strains. For instance:
- Staphylococcus aureus: Significant activity was observed with low minimum inhibitory concentrations (MICs), indicating strong bactericidal properties.
- Methicillin-resistant Staphylococcus aureus (MRSA): The compound demonstrated effectiveness against clinical isolates, suggesting potential for treating resistant infections .
Table 1: Antimicrobial Activity Data
| Compound Name | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 8 | |
| Compound B | MRSA | 16 | |
| 3-Amino... | Staphylococcus aureus | TBD | This Study |
The mechanism through which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival. Further studies are required to elucidate the exact mechanisms.
Anti-inflammatory Effects
In addition to its antimicrobial properties, compounds with similar structures have been investigated for their anti-inflammatory effects. The presence of halogen substituents like trifluoromethyl has been correlated with enhanced anti-inflammatory activity:
- NF-κB Inhibition: Certain derivatives showed a reduction in NF-κB activity, a key transcription factor in inflammatory responses .
Table 2: Anti-inflammatory Activity Data
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary results indicate that while some derivatives exhibit low toxicity towards human cells, further testing is necessary to establish a comprehensive safety profile.
Case Studies
- Case Study on Trifluoromethyl Compounds: A study investigated various trifluoromethyl-containing compounds and found that those with specific phenolic structures exhibited lower cytotoxicity while maintaining antimicrobial efficacy .
- Comparative Analysis: Another study compared the cytotoxic effects of similar azetidine derivatives, highlighting that modifications in the phenyl ring significantly influenced cell viability outcomes .
Table 3: Cytotoxicity Data
Propiedades
Fórmula molecular |
C16H11Cl2F3N2O |
|---|---|
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
3-amino-1-(3,4-dichlorophenyl)-4-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C16H11Cl2F3N2O/c17-11-6-5-10(7-12(11)18)23-14(13(22)15(23)24)8-1-3-9(4-2-8)16(19,20)21/h1-7,13-14H,22H2 |
Clave InChI |
VEVFCEWGFLLVMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















